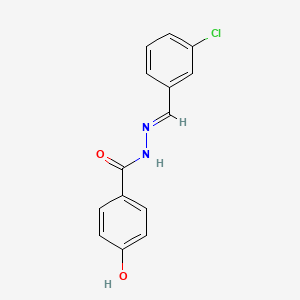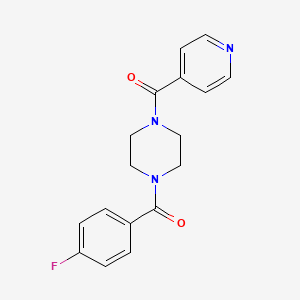
3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- Shukla, Chaudhary, and Pandey (2020) conducted a study on a closely related compound, (E)-3-(2,6-dichlorophenyl)-acrylamide, and its dimer. They employed molecular docking, density functional theory (DFT), and the quantum theory of atoms in molecules (QTAIM) approach for analysis (Shukla, Chaudhary, & Pandey, 2020).
- Zhang et al. (2019) synthesized 1-(N, N-dimethyl) amine-2-(o-chlorobenzoyl)-methyl acrylate, an important intermediate for biologically active compounds, which shares structural similarities with 3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)acrylamide (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).
Molecular Structure Analysis
- The study by Shukla, Chaudhary, and Pandey (2020) also included comprehensive analyses of the molecular structure using spectroscopic data like vibrational, electronic, and NMR spectra (Shukla, Chaudhary, & Pandey, 2020).
Chemical Reactions and Properties
- In their research, Shukla et al. (2020) detailed various non-covalent interactions and topological parameters of the charge densities in the molecules, providing insights into the chemical reactivity and interactions of similar acrylamide compounds (Shukla, Chaudhary, & Pandey, 2020).
Physical Properties Analysis
- The study by Zhang et al. (2019) provided insights into the physical properties of related compounds, such as solubility and yield, which are crucial for understanding the behavior of 3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)acrylamide (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).
Chemical Properties Analysis
- The research by Shukla et al. (2020) also included a deep analysis of the chemical properties, such as nonlinear optical activity and reactive sites, through molecular electrostatic potential diagrams (Shukla, Chaudhary, & Pandey, 2020).
Wissenschaftliche Forschungsanwendungen
Applications in Polymer Science and Material Engineering
Polyacrylamide Synthesis and Applications : Acrylamide is a foundational monomer in the synthesis of polyacrylamide, a polymer with extensive applications ranging from soil conditioning and wastewater treatment to uses in the cosmetic, paper, and textile industries. Additionally, polyacrylamide serves as a solid support in protein separation techniques, such as electrophoresis in the laboratory setting. This versatility underscores the importance of acrylamide derivatives, including compounds like 3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)acrylamide, in creating materials with specific desired properties for industrial and research applications (Friedman, 2003).
Chemical Analysis and Biochemistry
Tritium Labelling in Biochemical Analysis : Acrylamide gels are utilized in detecting tritium-labelled proteins and nucleic acids, illustrating the compound's role in advancing biochemical research methodologies. This application is critical for studies involving the tracking and analysis of molecular interactions within biological systems (Bonner & Laskey, 1974).
Advanced Chemical Synthesis Techniques
Controlled Polymerization : The controlled polymerization of acrylamides demonstrates the compound's utility in creating polymers with precise molecular weights and properties. This capability is essential for designing materials with specific functions, ranging from biomedical applications to the development of novel materials with unique mechanical, thermal, or chemical properties (Teodorescu & Matyjaszewski, 2000).
Molecular Docking and Computational Chemistry
Molecular Docking and DFT Studies : Research involving the synthesis, spectral analysis, and computational studies of acrylamide derivatives, including molecular docking and density functional theory (DFT) calculations, highlights the compound's significance in understanding molecular interactions and designing molecules with targeted properties. These studies provide insights into the non-covalent interactions critical for molecular recognition and the development of novel therapeutics or materials (Shukla, Chaudhary, & Pandey, 2020).
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-7-9-15(11-13(12)2)19-17(20)10-8-14-5-3-4-6-16(14)18/h3-11H,1-2H3,(H,19,20)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRPVFWKYKHERM-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-oxo-6H-benzo[c]chromen-3-yl 2-methylpropanoate](/img/structure/B5570029.png)

![2-(2-pyrimidinyloxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5570055.png)
![N-[5-chloro-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5570060.png)
![N-(4-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5570071.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5570078.png)
![6-{[4-(4-methoxy-2-pyrimidinyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5570085.png)
![N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5570093.png)

![N'-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5570103.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5570108.png)
![(3R*,4S*)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5570123.png)

